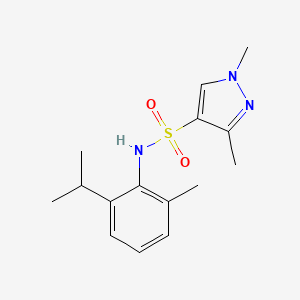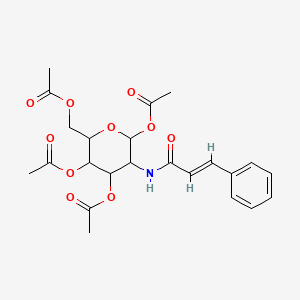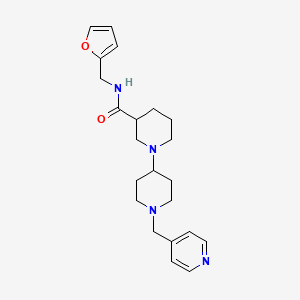
N-(2-isopropyl-6-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(2-ISOPROPYL-6-METHYLPHENYL)-2-(1-OXIDO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETAMIDE” is a compound with the linear formula C20H22N2O3S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent .
Molecular Structure Analysis
The molecular formula of 2-Isopropyl-6-Methylphenyl Isocyanate is C11H13NO . Its average mass is 175.227 Da and its monoisotopic mass is 175.099716 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isopropyl-6-methylphenyl isocyanate include a refractive index of n20/D 1.526 (lit.), a boiling point of 92 °C/3 mmHg (lit.), and a density of 1.008 g/mL at 25 °C (lit.) .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-10(2)13-8-6-7-11(3)15(13)17-21(19,20)14-9-18(5)16-12(14)4/h6-10,17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPIIHKOMAYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CN(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428216.png)

![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)
![1-allyl-4-[2-(3,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5428229.png)

![1-[2-(4-methylphenyl)vinyl]-9H-beta-carboline](/img/structure/B5428238.png)
![3-[(dimethylamino)methyl]-1-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5428245.png)
![1'-(cyclopropylcarbonyl)-N-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428253.png)
![rel-(4aS,8aR)-6-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5428257.png)
![3-propyl-5-{[2-(2,3,4-trifluorophenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5428265.png)
![N-(2-methoxy-1-methylethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5428271.png)

![3-cyano-N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5428287.png)